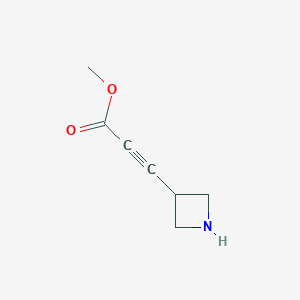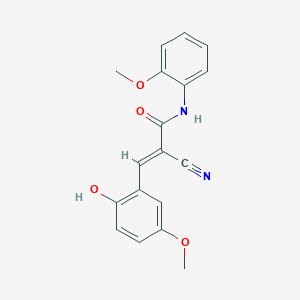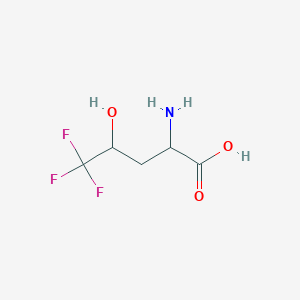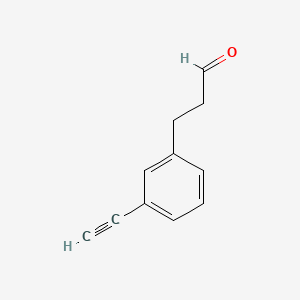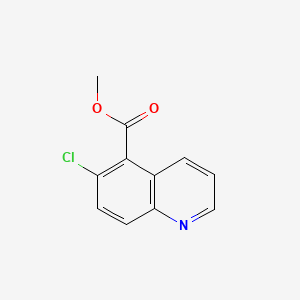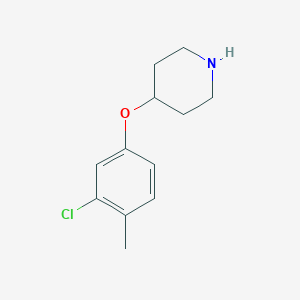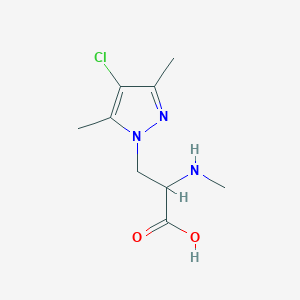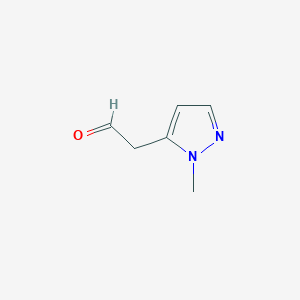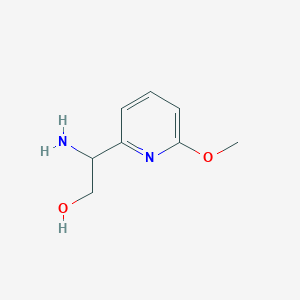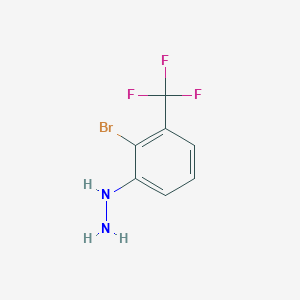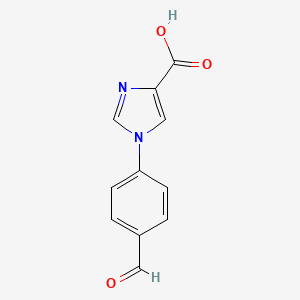![molecular formula C11H14BNO3 B13558444 {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid typically involves the reaction of 4-bromomethylphenylboronic acid with 2-methylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted amides or alcohols.
Scientific Research Applications
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid involves its interaction with specific molecular targets. In biological systems, it can act as a protease inhibitor by binding to the active site of the enzyme and preventing substrate access. This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity.
4-Bromomethylphenylboronic acid: A precursor in the synthesis of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid.
2-Methylprop-2-enamide: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both boronic acids and amides. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H14BNO3 |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
[4-[(2-methylprop-2-enoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)11(14)13-7-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1,7H2,2H3,(H,13,14) |
InChI Key |
PLOHNHHZRAIJKI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C(=C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


